molecular formula C17H18N2OS B5875088 2-(benzylthio)-5-ethoxy-1-methyl-1H-benzimidazole

2-(benzylthio)-5-ethoxy-1-methyl-1H-benzimidazole

Cat. No.: B5875088
M. Wt: 298.4 g/mol
InChI Key: HWXIVYGJGIGYIO-UHFFFAOYSA-N
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Description

2-(benzylthio)-5-ethoxy-1-methyl-1H-benzimidazole is a benzimidazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

2-(benzylthio)-5-ethoxy-1-methyl-1H-benzimidazole has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anticancer, antiviral, and antimicrobial properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases and inflammation.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-ethoxy-1-methyl-1H-benzimidazole is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of certain enzymes or proteins involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the replication of certain viruses, and exhibit antibacterial activity. This compound has also been shown to have anti-inflammatory properties and may have a neuroprotective effect.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylthio)-5-ethoxy-1-methyl-1H-benzimidazole in lab experiments is its relatively simple synthesis method. This compound is also stable under standard laboratory conditions. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 2-(benzylthio)-5-ethoxy-1-methyl-1H-benzimidazole. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Another direction is to explore its potential use in combination with other drugs for enhanced efficacy. Additionally, the development of analogs with improved pharmacological properties may be explored.

Synthesis Methods

The synthesis of 2-(benzylthio)-5-ethoxy-1-methyl-1H-benzimidazole can be achieved through a two-step reaction. In the first step, 2-aminobenzimidazole is reacted with ethyl bromoacetate to form ethyl 2-(1-methyl-1H-benzimidazol-2-yl)acetate. In the second step, this intermediate is reacted with benzyl mercaptan in the presence of potassium carbonate to produce this compound.

Properties

IUPAC Name

2-benzylsulfanyl-5-ethoxy-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-3-20-14-9-10-16-15(11-14)18-17(19(16)2)21-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXIVYGJGIGYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=N2)SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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